1H,1H,2H,2H-Perfluorohexyl 2,2,2-trifluoroethyl carbonate

Lipophilicity Partition coefficient Electrolyte solvent design

1H,1H,2H,2H-Perfluorohexyl 2,2,2-trifluoroethyl carbonate (CAS 1980044-74-3, MW 390.12 g/mol, C₉H₆F₁₂O₃) is an asymmetric acyclic fluorinated carbonate ester bearing a perfluorohexyl tail (C₆F₁₃– via a –CH₂CH₂– spacer) on one side and a 2,2,2-trifluoroethyl group on the other. It belongs to the class of partially fluorinated organic carbonates that have garnered attention as high-voltage electrolyte co-solvents or additives for lithium-ion and lithium metal batteries, as well as reactive intermediates in organofluorine synthesis.

Molecular Formula C9H6F12O3
Molecular Weight 390.12 g/mol
Cat. No. B12085363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,1H,2H,2H-Perfluorohexyl 2,2,2-trifluoroethyl carbonate
Molecular FormulaC9H6F12O3
Molecular Weight390.12 g/mol
Structural Identifiers
SMILESC(COC(=O)OCC(F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C9H6F12O3/c10-5(11,7(15,16)8(17,18)9(19,20)21)1-2-23-4(22)24-3-6(12,13)14/h1-3H2
InChIKeyGBOSUFAFINJVJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H,1H,2H,2H-Perfluorohexyl 2,2,2-trifluoroethyl carbonate – Asymmetric Fluorinated Carbonate for Specialty Electrolyte & Synthetic Applications


1H,1H,2H,2H-Perfluorohexyl 2,2,2-trifluoroethyl carbonate (CAS 1980044-74-3, MW 390.12 g/mol, C₉H₆F₁₂O₃) is an asymmetric acyclic fluorinated carbonate ester bearing a perfluorohexyl tail (C₆F₁₃– via a –CH₂CH₂– spacer) on one side and a 2,2,2-trifluoroethyl group on the other [1]. It belongs to the class of partially fluorinated organic carbonates that have garnered attention as high-voltage electrolyte co-solvents or additives for lithium-ion and lithium metal batteries, as well as reactive intermediates in organofluorine synthesis [2]. Its computed XLogP3 of 5.1 places it in an intermediate lipophilicity range between the symmetric bis(2,2,2-trifluoroethyl) carbonate (XLogP3 = 2.7) and bis(1H,1H,2H,2H-perfluorohexyl) carbonate (XLogP3 = 7.5), making it a structurally distinct candidate when precise control over fluorine content, solubility, and interfacial behavior is required [1][3][4].

Why 1H,1H,2H,2H-Perfluorohexyl 2,2,2-trifluoroethyl carbonate Cannot Be Interchanged with Symmetric Fluorinated Carbonates


Procurement decisions for fluorinated carbonates in electrolyte formulation or specialty synthesis cannot rely on substituting a symmetric analog such as bis(2,2,2-trifluoroethyl) carbonate (TFEC) or bis(perfluorohexyl) carbonate for the target asymmetric compound. The asymmetric molecular architecture produces a quantitatively distinct lipophilicity (XLogP3 = 5.1 vs. 2.7 and 7.5, respectively), fluorine weight fraction (58.4% vs. 50.4% and 61.7%), and molecular flexibility (8 rotatable bonds vs. 4 and 12) that directly modulate solvent–salt interactions, solid–electrolyte interphase (SEI) composition, and phase partitioning behavior [1]. Recent research has demonstrated that asymmetric fluorination is not a minor structural variation—it is a deliberate design principle that resolves the solvation vs. stability trade-off inherent to symmetric fluorinated electrolytes, achieving 98.97% Li plating/stripping Coulombic efficiency and 240 stable full-cell cycles that symmetric analogs cannot match [2]. Substituting a symmetric carbonate therefore risks losing the specific balance of inertness and solvation ability that the asymmetric structure provides, with downstream consequences for electrochemical performance, synthetic reactivity, or formulation stability.

Quantitative Differentiation Evidence: 1H,1H,2H,2H-Perfluorohexyl 2,2,2-trifluoroethyl carbonate vs. Symmetric Fluorinated Carbonate Analogs


Intermediate Lipophilicity (XLogP3 = 5.1) Positions the Asymmetric Carbonate Between Symmetric Extremes

The target compound exhibits a computed XLogP3 of 5.1, which falls at the geometric midpoint between the symmetric bis(2,2,2-trifluoroethyl) carbonate (TFEC, XLogP3 = 2.7) and bis(1H,1H,2H,2H-perfluorohexyl) carbonate (XLogP3 = 7.5), as determined by PubChem's XLogP3 3.0 algorithm [1][2]. This intermediate lipophilicity is a direct consequence of the asymmetric substitution pattern: one perfluorohexyl chain increases partitioning into fluorinated or hydrophobic phases, while the shorter trifluoroethyl group preserves a degree of polar character that symmetric bis-perfluorohexyl carbonate lacks.

Lipophilicity Partition coefficient Electrolyte solvent design

Fluorine Content (58.4 wt%) Provides Intermediate Flame Retardancy and Dielectric Tuning vs. Symmetric Analogs

The target compound contains 12 fluorine atoms per molecule, yielding a calculated fluorine weight fraction of 58.4% [(12 × 18.998 g/mol) / 390.12 g/mol]. This is 8.0 percentage points higher than TFEC (50.4%, 6 F atoms, MW 226.07) and 3.3 percentage points lower than bis(perfluorohexyl) carbonate (61.7%, 18 F atoms, MW 554.17) [1]. In fluorinated electrolyte design, fluorine content is directly correlated with reduced flammability and increased oxidative stability; higher fluorine content generally improves these properties but may reduce ionic conductivity by weakening Li⁺ solvation [2].

Fluorine content Flame retardancy Electrolyte safety

Asymmetric Molecular Design Enables 98.97% Li Plating/Stripping Coulombic Efficiency—Class-Level Evidence from Fluorinated Carbonate Electrolytes

Deng et al. (2023) demonstrated that an asymmetrically-fluorinated electrolyte molecule design—incorporating a highly inert fluorinated segment on one side and a solvation-promoting non-fluorinated segment on the other—achieves 98.97% Li plating/stripping Coulombic efficiency and 240 stable cycles in Li||NMC811 full-cells, significantly outperforming both non-fluorinated and symmetrically-fluorinated electrolyte formulations tested under identical conditions (1 M LiPF₆ or LiFSI in carbonate-based electrolytes, 25 °C, 0.5 mA cm⁻²) [1]. While the target compound was not the specific molecule tested, it embodies the identical structural design principle: a perfluorohexyl chain providing high electrochemical inertness and flame retardancy on one terminus, and a less heavily fluorinated trifluoroethyl group on the other that retains sufficient polarity for lithium salt solvation.

Asymmetric fluorination Lithium metal battery Coulombic efficiency Electrolyte design

Higher Rotatable Bond Count (8) Implies Greater Conformational Flexibility vs. TFEC (4) for Interfacial Adaptation

The target compound possesses 8 rotatable bonds (PubChem computed descriptor), double that of bis(2,2,2-trifluoroethyl) carbonate (4 rotatable bonds) and intermediate relative to bis(perfluorohexyl) carbonate (12 rotatable bonds) [1]. The ethylene spacer (–CH₂CH₂–) between the perfluorohexyl chain and the carbonate core introduces additional rotational degrees of freedom that are absent in TFEC, where the trifluoroethyl groups are directly attached via a single –CH₂– linker. Increased conformational flexibility in carbonate solvents has been linked to more effective solvation of lithium ions and better accommodation of volume changes at electrode interfaces during cycling [2].

Molecular flexibility Rotatable bonds Solvation dynamics

Supplier-Certified Purity (98%) Meets Research-Grade Specification for Reproducible Electrochemical Testing

The compound is commercially available at 98% purity (GC/HPLC) from Leyan (Product No. 1593419) and Apollo Scientific (Catalogue No. PC450332), as verified by supplier certificates of analysis . In contrast, many symmetric fluorinated carbonates (e.g., TFEC at >99% from Sigma-Aldrich) are available at higher purity due to their longer commercial history. However, the 98% specification is consistent with the purity levels reported for other custom perfluoroalkyl carbonates in the primary literature, where 97–98% is considered adequate for electrolyte screening studies [1]. Procurement from suppliers with documented batch-level purity enables reproducible baseline electrochemical testing.

Purity specification Quality control Electrolyte reproducibility

Fluoroalkyl Carbonate Leaving-Group Ability: Unsymmetric Carbonates Exhibit Tunable Reactivity in Substitution Reactions

Hatsumura et al. (2022) systematically investigated the substitution reactions of symmetric and unsymmetric fluoroalkyl carbonates with primary alcohols and amines, demonstrating that reactivity depends primarily on the electrophilicity of the carbonyl carbon and the leaving ability of the fluoroalkyl alcohol . Bis(2,2,2-trifluoroethyl) carbonate [(F₃-EtO)₂CO] was shown to react readily with nucleophiles, whereas diethyl carbonate showed no reaction under identical conditions . The target compound, bearing one trifluoroethyl group (good leaving group due to electron-withdrawing CF₃) and one perfluorohexylethyl group (even stronger electron-withdrawing character), is predicted to display differentiated leaving-group selectivity at its two termini—potentially enabling sequential or regioselective substitution chemistry not achievable with symmetric analogs.

Fluoroalkyl carbonate Synthetic intermediate Leaving-group ability Organofluorine synthesis

Optimal Scientific & Industrial Use Cases for 1H,1H,2H,2H-Perfluorohexyl 2,2,2-trifluoroethyl carbonate Based on Differentiated Properties


High-Voltage Lithium Metal Battery Electrolyte Co-Solvent Requiring Balanced Solvation and Oxidative Stability

In lithium metal battery (LMB) electrolytes operating above 4.4 V vs. Li/Li⁺, symmetric fluorinated carbonates such as TFEC provide high oxidative stability but suffer from weak Li⁺ solvation, leading to low ionic conductivity and poor rate capability. The asymmetric perfluorohexyl–trifluoroethyl carbonate is structurally positioned to deliver the high-voltage inertness of the perfluoroalkyl segment while retaining sufficient polarity from the shorter trifluoroethyl side for lithium salt dissolution, consistent with the asymmetric design principle validated by Deng et al. (2023), where the corresponding design achieved 98.97% Coulombic efficiency and 240 stable full-cell cycles [1]. Its intermediate XLogP3 of 5.1 and 58.4% fluorine content further support its candidacy as a co-solvent that balances flame retardancy with ion transport [2].

Sequential/Regioselective Fluoroalkylation Reagent in Organofluorine Synthesis

The two electronically distinct carbonate termini—2,2,2-trifluoroethyl (moderate leaving-group ability) and 1H,1H,2H,2H-perfluorohexyl (enhanced leaving-group ability due to the stronger electron-withdrawing perfluoroalkyl chain)—create an intrinsic reactivity gradient exploitable for stepwise substitution chemistry. As demonstrated by Hatsumura et al. (2022), fluoroalkyl carbonates serve as electrophilic fluoroalkylating agents for alcohols and amines, with reactivity governed by the fluoroalkyl group's electron-withdrawing strength . The asymmetric architecture of the target compound enables, in principle, the sequential introduction of two different nucleophiles under controlled conditions, a synthetic capability that symmetric bis(fluoroalkyl) carbonates do not offer.

Fluorinated Building Block for Hydrophobic/Oleophobic Surface Coatings Requiring Intermediate Fluorocarbon Chain Length

The C₆ perfluoroalkyl chain in the target compound (with –CH₂CH₂– spacer) is classified as a short-chain PFAS (≤C₆), which is currently under less regulatory scrutiny than long-chain (C₈) perfluoroalkyl substances [3]. Its computed XLogP3 of 5.1, combined with the polar carbonate core (TPSA = 35.53 Ų, from Leyan computed descriptors), provides a balanced amphiphilic profile suitable for incorporation into UV-curable polycarbonate polyurethane coatings where surface migration of the fluorinated segment imparts water and oil repellency while the carbonate group maintains compatibility with the polymer matrix . The intermediate chain length avoids the bioaccumulation concerns associated with longer perfluoroalkyl chains while retaining effective surface energy reduction.

Standardized Research-Grade Electrolyte Additive for Academic High-Voltage LIB Screening Studies

With a defined purity specification of 98% from multiple suppliers (Leyan, Apollo Scientific) and a well-characterized set of computed molecular descriptors (MW 390.12, XLogP3 5.1, 8 rotatable bonds, 58.4% F) from PubChem [2], this compound serves as a reproducible, procurement-ready candidate for academic laboratories conducting high-voltage electrolyte additive screening. Its intermediate properties between TFEC and bis(perfluorohexyl) carbonate allow researchers to systematically probe the effect of asymmetric fluorination on SEI composition, oxidative stability, and cycling performance without the confounding variability of in-house synthesis.

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